molecular formula C10H20ClNO B2644726 3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride CAS No. 2260936-77-2

3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride

Cat. No. B2644726
CAS RN: 2260936-77-2
M. Wt: 205.73
InChI Key: GEIAZIBQPGCPIL-UHFFFAOYSA-N
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Description

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the CAS Number: 2260936-77-2 . It has a molecular weight of 205.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for 3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is 1S/C10H19NO.ClH/c1-2-6-11-9-10 (3-1)4-7-12-8-5-10;/h11H,1-9H2;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.73 .

Scientific Research Applications

Synthetic Approaches and Natural Products

  • Synthetic Approaches to Spiroaminals : The synthetic methodologies for spiroaminals, including compounds with the 1-oxa-7-azaspiro[5.5]undecane and related systems, underline their significance due to their challenging synthesis and potential biological activities. These compounds are central to natural and synthetic products with noteworthy biological activities (Sinibaldi & Canet, 2008).

  • Natural Product Derivation : Lycoplanine A, an alkaloid with a 1-oxa-6-azaspiro[4.4]nonane moiety, was isolated from Lycopodium complanatum, exhibiting potent Cav3.1 T-type calcium channel inhibition. This highlights the compound's potential in medicinal chemistry and drug discovery (Zhang et al., 2017).

Drug Discovery and Biological Studies

  • Antitumor Activity : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in developing new anticancer agents (Yang et al., 2019).

  • Antibacterial Agents : Exploration of spirocyclic derivatives of ciprofloxacin showed distinct antibacterial activity against specific strains, indicating the utility of spirocyclic compounds in designing narrow-spectrum antibacterial agents (Lukin et al., 2022).

Chemical Synthesis and Modification

  • Spirocyclic Ethers and Lactones Synthesis : The stereochemically controlled synthesis of spirocyclic ethers and lactones, including 1-oxaspiro[4.n]alkanes, showcases the utility of these compounds in constructing complex molecular architectures (Chibale et al., 1993).

  • Oxidative Carboalkylation : The Cu-catalyzed synthesis of 3-etherified azaspiro[4.5]trienones from N-arylpropiolamides and ethers through C(sp3)–H functionalization demonstrates the compound's role in forming new carbon–carbon bonds, essential for drug development (Wei et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxa-8-azaspiro[5.6]dodecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIAZIBQPGCPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride

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